molecular formula C11H15IN2OS B13350878 (4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone

(4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone

Cat. No.: B13350878
M. Wt: 350.22 g/mol
InChI Key: RUGNZTNFBQWAMI-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone ( 1518395-66-8) is a high-purity chemical building block with a molecular weight of 350.22 g/mol and the molecular formula C11H15IN2OS . This compound features a piperidine scaffold substituted with an aminomethyl group and a 5-iodothiophene-3-carbonyl moiety, a structural motif recognized in medicinal chemistry research for its versatility in designing biologically active molecules. Piperidine derivatives are extensively investigated in drug discovery, particularly as inhibitors of therapeutic targets. Recent studies highlight the significance of similar 4-(aminomethyl)piperidine carboxamide derivatives in pioneering research against infectious diseases, including their potential role in targeting essential enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . The iodine atom on the thiophene ring presents a reactive handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate for constructing more complex structures for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H15IN2OS

Molecular Weight

350.22 g/mol

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(5-iodothiophen-3-yl)methanone

InChI

InChI=1S/C11H15IN2OS/c12-10-5-9(7-16-10)11(15)14-3-1-8(6-13)2-4-14/h5,7-8H,1-4,6,13H2

InChI Key

RUGNZTNFBQWAMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CSC(=C2)I

Origin of Product

United States

Biological Activity

The compound (4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone, often referred to in the literature as a piperidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : (4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone
  • Molecular Formula : C12H14N2OS
  • Molecular Weight : 242.32 g/mol

Synthesis

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone typically involves the reaction of 4-(aminomethyl)piperidine with 5-iodothiophen-3-carboxylic acid derivatives. The reaction conditions often include the use of solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under controlled temperature to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds containing the piperidine moiety have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific compound has been evaluated for its antibacterial activity, demonstrating moderate to strong inhibition against several pathogens, which is attributed to its ability to disrupt bacterial cell wall synthesis.

Enzyme Inhibition

Research indicates that (4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone exhibits enzyme inhibitory activity. Notably, studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased levels of acetylcholine are beneficial for cognitive function.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Salmonella typhi and Bacillus subtilis, reporting an IC50 value indicative of strong antibacterial activity compared to standard antibiotics.
  • Enzyme Inhibition Studies : Another study focused on the inhibition of AChE, where the compound was found to have an IC50 value significantly lower than that of traditional inhibitors, suggesting its potential as a therapeutic agent in treating Alzheimer's disease.

Data Summary Table

PropertyValue
Molecular FormulaC12H14N2OS
Molecular Weight242.32 g/mol
Antibacterial ActivityModerate to Strong
AChE Inhibition IC502.14 µM
Urease Inhibition IC501.21 µM

Comparison with Similar Compounds

(4-(Aminomethyl)piperidin-1-yl)(furan-2-yl)methanone (CAS: 1578065-97-0)

  • Structure : Replaces the 5-iodothiophene with a furan-2-yl group.
  • Key Differences :
    • The furan ring lacks iodine, reducing steric bulk and electrophilicity.
    • Lower molecular weight (~286 g/mol ) compared to the iodothiophene analog.
  • Applications : Likely used in solubility-focused studies due to furan’s oxygen atom .

[4-(3-(Aminomethyl)phenyl)-piperidin-1-yl][5-(2-phenylethyl)-pyridin-3-yl]methanone

  • Structure: Features a pyridin-3-yl group substituted with a phenethyl chain and a 3-aminomethylphenyl-piperidine.
  • Phenethyl substitution may enhance lipophilicity and CNS penetration compared to the iodothiophene analog .

Variations in the Heterocyclic Aromatic System

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone (CAS: 1208679-08-6)

  • Structure : Replaces the 5-iodothiophene with a simple thiophen-3-yl group and adds an isopropyl-oxadiazole substituent to the piperidine.
  • Absence of iodine reduces molecular weight (~373 g/mol) and polarizability .

(4-Methoxyphenyl)(phenyl)methanone Derivatives (e.g., Compound 16A)

  • Structure: Features a phenyl-methanone core with methoxy and phenylethynyl substituents.
  • Key Differences :
    • Bulkier aromatic systems (e.g., phenylethynyl) increase steric hindrance, possibly reducing metabolic clearance.
    • Methoxy groups enhance electron density, contrasting with the electron-withdrawing iodine in the target compound .

Functional Group Modifications in Analogous Scaffolds

Indole- and Pyrrole-Derived Cannabinoids

  • Structure: Indole/pyrrole cores with morpholinoethyl or carbon chain substituents.
  • Key Differences: Optimal activity in cannabinoid receptor binding requires 4–6 carbon side chains, unlike the rigid piperidine-iodothiophene system. Pyrrole analogs exhibit reduced potency compared to indole derivatives, highlighting the importance of heterocycle choice .

Research Findings and Activity Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
Target Compound 362.23 5-Iodothiophene, aminomethyl-piperidine Halogen-bonding potential, moderate logP
(4-(Aminomethyl)piperidin-1-yl)(furan-2-yl)methanone ~286 Furan-2-yl Higher solubility, reduced steric bulk
Pyrrole-derived cannabinoid (C6 chain) ~350 Pyrrole, hexyl chain CB1 receptor affinity (Ki = 12 nM)
Compound 16A ~434 Phenylethynyl, methoxyphenyl Enhanced metabolic stability (t1/2 = 8 h)

Preparation Methods

Grignard-Mediated Coupling

Key Steps :

Advantages :

  • Avoids cryogenic conditions by using ambient-temperature Grignard reagents.
  • High functional group tolerance for iodothiophene derivatives.

Example Protocol :

1. React piperidine-4-carboxylic acid with formaldehyde under transfer hydrogenation (Pd/C, 90°C).  
2. Convert 5-iodothiophene-3-carboxylic acid to acyl chloride (SOCl₂, reflux).  
3. Add Turbo Grignard reagent to acyl chloride in THF, stir at 25°C for 12h.  
4. Purify via flash chromatography (SiO₂, ethyl acetate/hexane).  

Amide Coupling via HATU/DIPEA

Key Steps :

  • Direct coupling of 5-iodothiophene-3-carboxylic acid with 4-(aminomethyl)piperidine using HATU and DIPEA in DMF.

Reaction Conditions :

Component Amount Role
5-Iodothiophene-3-carboxylic acid 1.0 eq Electrophile
HATU 1.3 eq Coupling agent
DIPEA 3.0 eq Base
DMF Solvent Polar aprotic medium

Yield : 75–100% (analogous to).
Advantages :

  • Scalable for bulk synthesis.
  • Compatible with Boc-protected intermediates.

Friedel-Crafts Acylation

Key Steps :

Protocol :

1. Synthesize 4-(aminomethyl)piperidine-1-carbonyl chloride via reaction with oxalyl chloride.  
2. Add AlCl₃ to iodothiophene in anhydrous dichloromethane.  
3. Dropwise addition of acyl chloride, stir at 0°C → 25°C for 24h.  
4. Quench with NH₄OH, extract with ethyl acetate, and purify.  

Challenges :

  • Requires strict moisture control.
  • Moderate regioselectivity for thiophene iodination.

Boc-Protected Intermediate Strategy

Key Steps :

Conditions :

  • Base: K₂CO₃
  • Solvent: DMF/H₂O (4:1)
  • Temperature: 80°C, 12h.

Yield : ~70% (based on analogous reactions).

Comparative Data Table

Method Yield (%) Key Reagents Temperature Pros/Cons
Grignard-Mediated 65–80 Turbo Grignard, Pd/C 25–90°C Scalable, no cryogenics
HATU Coupling 75–100 HATU, DIPEA 20°C High yield, mild conditions
Friedel-Crafts 50–60 AlCl₃, acyl chloride 0–25°C Regioselectivity challenges
Suzuki Coupling 60–70 Pd(PPh₃)₄, K₂CO₃ 80°C Requires boronic acid deriv.

Critical Analysis

Q & A

Q. How do formulation choices impact its stability in biological matrices?

  • Methodology :
  • Forced Degradation Studies : Expose to heat (40°C), light, and varying pH (1–13) to identify degradation pathways .
  • Plasma Stability : Incubate with human plasma and quantify parent compound via LC-MS/MS .

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